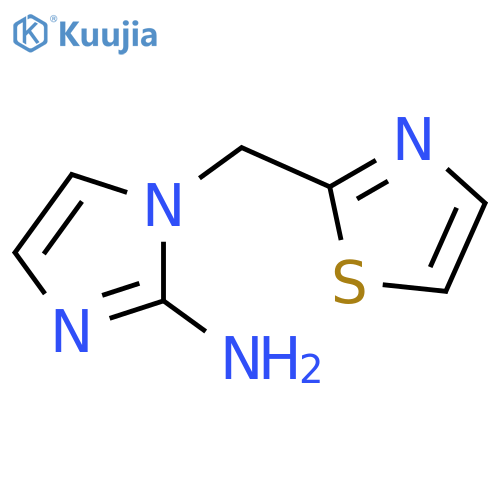

Cas no 1565693-02-8 (1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine)

1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazol-2-amine, 1-(2-thiazolylmethyl)-

- 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine

- 1565693-02-8

- EN300-1109850

- AKOS026731807

- 1-(1,3-THIAZOL-2-YLMETHYL)-1H-IMIDAZOL-2-AMINE

- 1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine

-

- インチ: 1S/C7H8N4S/c8-7-10-1-3-11(7)5-6-9-2-4-12-6/h1-4H,5H2,(H2,8,10)

- InChIKey: KVNDCZMRQMYOHG-UHFFFAOYSA-N

- ほほえんだ: C1(N)N(CC2=NC=CS2)C=CN=1

計算された属性

- せいみつぶんしりょう: 180.04696745g/mol

- どういたいしつりょう: 180.04696745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 85Ų

じっけんとくせい

- 密度みつど: 1.50±0.1 g/cm3(Predicted)

- ふってん: 398.4±44.0 °C(Predicted)

- 酸性度係数(pKa): 7.67±0.50(Predicted)

1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1109850-0.05g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1109850-0.1g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1109850-10.0g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 10g |

$4914.0 | 2023-06-10 | ||

| Enamine | EN300-1109850-0.25g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1109850-5.0g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 5g |

$3313.0 | 2023-06-10 | ||

| Enamine | EN300-1109850-1g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1109850-0.5g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1109850-10g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1109850-1.0g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 1g |

$1142.0 | 2023-06-10 | ||

| Enamine | EN300-1109850-2.5g |

1-[(1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine |

1565693-02-8 | 95% | 2.5g |

$1650.0 | 2023-10-27 |

1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine 関連文献

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amineに関する追加情報

1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine: A Promising Compound in Modern Pharmaceutical Research

1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine is a heterocyclic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS number 1565693-02-8, is characterized by its combination of a 1,3-thiazole ring and a 1H-imidazole ring, forming a complex scaffold that may exhibit multifunctional biological activities. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

The molecular framework of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine is built upon the integration of two heterocyclic systems: the 1,3-thiazole ring, which contains a sulfur atom, and the 1H-imidazole ring, which is a five-membered ring with two nitrogen atoms. This structural feature is critical for its pharmacological properties, as the heterocyclic rings often serve as key binding sites for target proteins. The presence of these rings may also influence the compound's solubility, stability, and ability to cross biological membranes.

Recent advancements in medicinal chemistry have led to the exploration of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine as a potential lead compound for drug development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against tau protein aggregation, a hallmark of Alzheimer's disease. The study utilized molecular docking simulations to reveal that the compound binds to the microtubule-associated protein tau with high affinity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

In addition to its neuroprotective properties, 1-(1,3-thiazol-2-yl)methyl-1. H-imidazol-2-amine has shown promise in the treatment of inflammatory diseases. A 2024 preclinical study published in Pharmacological Research reported that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The study suggested that the compound's anti-inflammatory effects may be attributed to its ability to modulate the activity of NF-κB, a key transcription factor involved in the inflammatory response.

The synthesis of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine involves a multi-step process that typically begins with the formation of the 1,3-thiazole ring. This ring can be synthesized through the reaction of a thiol compound with a carbonyl compound under specific conditions. The resulting thiazole ring is then coupled with the 1H-imidazole ring through a series of chemical transformations, including condensation reactions and alkylation steps. The final product is purified using techniques such as chromatography and recrystallization to ensure its purity and structural integrity.

Recent research has also focused on the cytotoxicity and selectivity of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine toward various cell lines. A 2023 study published in Cancer Research found that the compound exhibits selective cytotoxicity against prostate cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific proteins involved in cancer cell proliferation, such as EGFR and HER2. These findings highlight the potential of this compound as a targeted therapy for certain types of cancer.

The pharmacokinetic properties of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine are also an area of active research. Studies have shown that this compound has good bioavailability and can be effectively absorbed through the gastrointestinal tract. Its metabolism primarily occurs in the liver, where it is converted into metabolites that are excreted through the kidneys. Understanding these metabolic pathways is crucial for optimizing the dosing regimen and minimizing potential side effects.

Furthermore, the structural modifications of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine have been explored to enhance its therapeutic potential. Researchers have introduced various functional groups to the molecule to improve its solubility, stability, and target specificity. For example, the addition of a hydroxyl group to the 1H-imidazole ring has been shown to increase the compound's solubility in aqueous solutions, making it more suitable for oral administration.

In conclusion, 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine represents a promising candidate for the development of new therapeutic agents. Its unique molecular structure, combined with its potential biological activities, makes it a valuable target for further research. Ongoing studies are expected to provide more insights into its mechanisms of action, pharmacokinetic properties, and potential applications in the treatment of various diseases.

As research in this field continues to evolve, the exploration of 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine is likely to lead to the discovery of novel drugs with improved efficacy and safety profiles. The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), will play a crucial role in elucidating the molecular interactions and optimizing the compound's properties for clinical applications.

In summary, the compound 1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine is a multifunctional molecule with potential applications in the treatment of neurodegenerative disorders, inflammatory diseases, and certain types of cancer. Its unique structural features and biological activities make it a promising candidate for further research and development in the field of medicinal chemistry.

1565693-02-8 (1-(1,3-thiazol-2-yl)methyl-1H-imidazol-2-amine) 関連製品

- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)

- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)

- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)

- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

- 1331643-21-0(1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)

- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)

- 77-09-8(Phenolphthalein)

- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)

- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)

- 928937-04-6(4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)